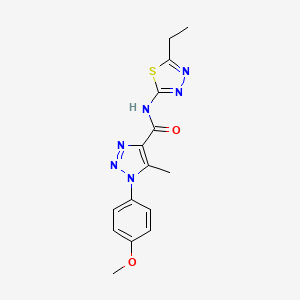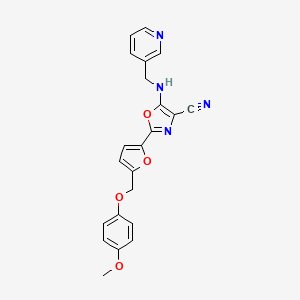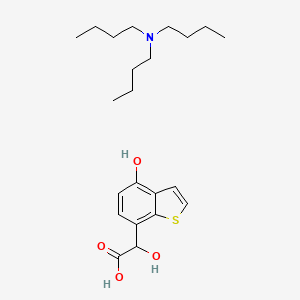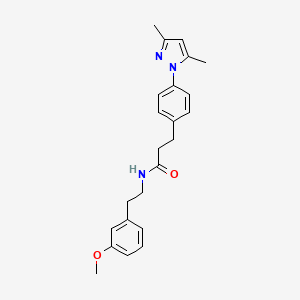
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, starting from basic heterocyclic frameworks such as thiadiazoles and triazoles. A typical synthesis might involve cyclization reactions, condensation with appropriate aldehydes or ketones, and further functionalization to introduce various substituents like ethyl, methoxy, and methyl groups into the molecule (Wawrzycka-Gorczyca & Siwek, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which reveals details about the arrangement of atoms, bond lengths, angles, and interactions such as hydrogen bonding and π-π stacking. These structural features significantly influence the molecule's chemical behavior and physical properties (Dong & Wang, 2005).
Chemical Reactions and Properties
Compounds containing thiadiazole and triazole rings are known for their reactivity towards various chemical reagents, facilitating a range of chemical transformations. These reactions include nucleophilic substitution, cycloadditions, and electrophilic addition, allowing the introduction of different functional groups or the formation of new rings (Zadorozhnii et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are closely related to the molecule's structural features. These properties are crucial for determining the compound's applicability in various fields, including materials science and chemical synthesis (Fedotov et al., 2022).
Chemical Properties Analysis
Chemical properties, including reactivity patterns, stability under different conditions, and interaction with other chemical species, are essential for understanding the compound's behavior in chemical reactions and potential applications. The presence of electron-withdrawing or donating groups and the heterocyclic rings' nature significantly influence these properties (Mohamed, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is related to a variety of heterocyclic motifs such as 1,3,4-thiadiazole and 1,2,4-triazole, which are known for their versatility in chemical synthesis. These heterocycles can be synthesized through different methods, including microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. For example, a study by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and 1,2,4-triazole rings, showcasing the potential for creating diverse chemical structures incorporating similar heterocyclic frameworks (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
- Compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents, highlighting the therapeutic potential of such compounds in oncology research (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Material Science Applications
- Heterocyclic compounds like the one are also investigated for their applications in material science, such as the development of liquid crystalline materials and fluorescent dyes. For example, Tomma et al. (2009) synthesized novel compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings, showing liquid crystalline properties, which could be relevant for applications in display technologies (Tomma, Rou'il, & Al-dujaili, 2009).
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-4-12-17-19-15(24-12)16-14(22)13-9(2)21(20-18-13)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNKIGSGUVROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)


![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
